D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine

Description

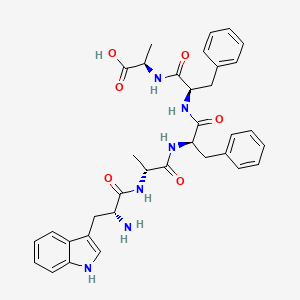

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic tetrapeptide composed exclusively of D-enantiomer amino acids. Its sequence includes D-tryptophan (aromatic indole side chain), two D-alanine residues (small hydrophobic side chains), and two D-phenylalanine residues (aromatic benzyl side chains). This configuration confers resistance to proteolytic degradation compared to L-amino acid peptides, enhancing its stability in biological systems . The compound’s structural uniqueness lies in its alternating aromatic and small hydrophobic residues, which may influence membrane permeability and receptor-binding specificity.

Properties

CAS No. |

644997-55-7 |

|---|---|

Molecular Formula |

C35H40N6O6 |

Molecular Weight |

640.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C35H40N6O6/c1-21(38-32(43)27(36)19-25-20-37-28-16-10-9-15-26(25)28)31(42)40-30(18-24-13-7-4-8-14-24)34(45)41-29(17-23-11-5-3-6-12-23)33(44)39-22(2)35(46)47/h3-16,20-22,27,29-30,37H,17-19,36H2,1-2H3,(H,38,43)(H,39,44)(H,40,42)(H,41,45)(H,46,47)/t21-,22-,27-,29-,30-/m1/s1 |

InChI Key |

OEPRCTIMOOBLEC-KVGHANJASA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from impurities.

Chemical Reactions Analysis

Types of Reactions

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.

Reduction: Reduction of peptide bonds is less common but can be achieved using strong reducing agents.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Scientific Research Applications

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic peptide with potential therapeutic applications due to its interactions with molecular targets, which allows it to modulate enzyme activities and signaling pathways. D-amino acids distinguish it from naturally occurring peptides, which enhances its stability against enzymatic degradation and influences its interactions with biological systems.

Analgesic Effects

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine has been studied for its analgesic effects, specifically its ability to inhibit enzymes involved in pain signaling pathways. The arrangement of phenylalanine residues enhances its binding affinity to receptors, suggesting a role in cellular processes and protein interactions.

D-Amino Acids in Clinical Therapy

D-amino acids have promising applications toward clinical therapy . They can inhibit tumor cell growth, disengage biofilm, regulate intestinal bacteria, and regulate T cells . D-Ser inhibits the development of chronic colitis induced by the adoptive transfer of naive T cells in recombination activating genes (RAG) deficient mice . It can directly act on T cells and prevent T cell infiltration into the lamina propria and crypt elongation . D-Ser reduces the amount of CD4+ T cells in the spleen and suppresses CD4 T cell proliferation and differentiation into Th1 and Th17 cells .

Antimicrobial Activity

In vitro studies demonstrated that D-Phenylalanyl-D-tryptophyl-D-Ala exhibited potent antibacterial activity against various strains of bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| D-Phenylalanyl-D-tryptophyl-D-Ala | 50 | Staphylococcus aureus |

| D-Phenylalanyl-D-tryptophyl-D-Ala | 30 | Escherichia coli |

| Control (Vancomycin) | 10 | Staphylococcus aureus |

These findings suggest that this synthetic peptide may have potential as an alternative or adjunct therapy to existing antibiotics.

Neurological Applications

A study explored the effects of administering D-serine alongside D-alanine to patients with schizophrenia. The combination was found to alleviate negative symptoms significantly, indicating that D-amino acids could be leveraged for therapeutic benefits in psychiatric disorders.

Peptide Mimicking

Mechanism of Action

The mechanism of action of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Functional Comparisons

Table 1: Comparative Properties of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine and Analogues

Mechanistic and Pharmacological Insights

- Aromatic Stacking vs. Hydrophobicity : The target compound’s dual phenylalanine residues enhance hydrophobic interactions, while the tryptophan indole group enables cation-π and hydrogen bonding—properties absent in simpler analogs like D-Ala-D-Phe-OH .

- Metabolic Stability: Unlike L-amino acid peptides, all D-configured compounds resist enzymatic cleavage, but deuterated variants (e.g., D-4-Hydroxyphenyl-d4-alanine) offer extended half-lives in metabolic studies .

- Cost and Accessibility : The tetrapeptide’s synthesis is likely expensive due to multiple chiral centers, whereas diphenylalanine derivatives (e.g., 3,3-Diphenyl-D-alanine) are commercially available at lower costs .

Biological Activity

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of D-amino acids, which have shown unique biological activities distinct from their L-enantiomers. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Overview of D-Amino Acids

D-amino acids are less common in nature compared to L-amino acids but play significant roles in various biological processes. They are involved in inter-kingdom communication at the host-microbe interface and can modulate immune responses and microbial colonization . The unique properties of D-amino acids arise from their stereochemistry, which influences their interaction with biological receptors and enzymes.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that D-amino acids can affect the growth of various bacteria, particularly by modulating the composition of the microbiota and enhancing the innate immune response. For instance, D-phenylalanine and D-tryptophan have been shown to regulate neutrophil chemotaxis through G-coupled protein receptors .

Table 1: Antimicrobial Activity of D-Amino Acids

| D-Amino Acid | Target Microorganism | Mechanism of Action |

|---|---|---|

| D-Tryptophan | Vibrio cholerae | Inhibition of bacterial colonization |

| D-Alanine | Various bacteria | Modulation of microbiota composition |

| D-Phenylalanine | Neutrophils | Chemotaxis regulation |

Therapeutic Applications

D-amino acids have been investigated for their potential therapeutic applications, particularly in treating infections and enhancing immune responses. D-Alanine has been identified as a biomarker for severe viral infections, including COVID-19, where its supplementation improved clinical outcomes in animal models . Furthermore, compounds containing D-amino acids have shown promise in enhancing cognitive functions and regulating inflammation .

Case Study: D-Alanine in Viral Infections

In a study involving mice infected with influenza A virus (IAV), it was observed that supplementation with D-alanine significantly alleviated the severity of the disease. Mice treated with D-alanine maintained higher blood levels of this amino acid and exhibited favorable prognoses compared to untreated controls . This highlights the potential role of D-amino acids as therapeutic agents in managing viral infections.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Modulation of Immune Responses : D-amino acids can influence immune cell signaling pathways, enhancing the body's defense mechanisms against pathogens.

- Impact on Microbiota : By altering the availability of nutrients for bacterial growth, D-amino acids can shift microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains .

- Neurotransmitter Regulation : Some studies suggest that D-amino acids may also act as neurotransmitters or neuromodulators, influencing cognitive functions and emotional responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.